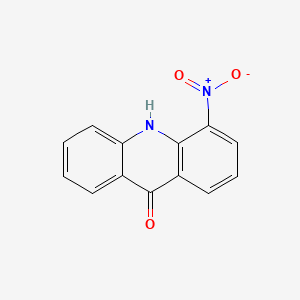

4-Nitroacridin-9(10h)-one

Description

Structure

3D Structure

Properties

CAS No. |

4261-62-5 |

|---|---|

Molecular Formula |

C13H8N2O3 |

Molecular Weight |

240.21 g/mol |

IUPAC Name |

4-nitro-10H-acridin-9-one |

InChI |

InChI=1S/C13H8N2O3/c16-13-8-4-1-2-6-10(8)14-12-9(13)5-3-7-11(12)15(17)18/h1-7H,(H,14,16) |

InChI Key |

MMGYSMZGRLZCAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitroacridin 9 10h One and Its Analogues

Foundational and Advanced Synthesis Pathways for the Acridinone (B8587238) Nucleus

The construction of the tricyclic acridinone scaffold is the cornerstone of synthesizing 4-Nitroacridin-9(10H)-one and its related compounds. Various classical and modern synthetic methods have been developed to achieve this.

Cyclization Reaction Mechanisms for Acridinone Core Formation

The formation of the acridinone nucleus predominantly relies on intramolecular cyclization reactions. A time-honored and widely used method is the Ullmann condensation . This reaction typically involves the condensation of an o-halobenzoic acid with a substituted aniline (B41778) in the presence of copper powder and potassium carbonate to form an N-(substituted phenyl)anthranilic acid intermediate. jocpr.comwikipedia.org This intermediate is then cyclized under strong acidic conditions, using reagents like sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), to yield the acridone (B373769) ring. jocpr.comconicet.gov.ar The use of Eaton's reagent is noted for promoting cyclization under milder conditions. conicet.gov.ar

More recent advancements have introduced alternative cyclization strategies. For instance, a transition-metal-free approach utilizes the tert-butyl hydroperoxide (TBHP)-promoted oxidative annulation of isatins with arynes. organic-chemistry.org This method proceeds via a Baeyer-Villiger-type rearrangement of isatin (B1672199) to form an isatoic anhydride (B1165640) intermediate, which then reacts with benzyne (B1209423) to form the acridone through cyclization and extrusion of carbon dioxide. organic-chemistry.org Other methods include palladium-catalyzed dual C-H carbonylation of diarylamines and zinc chloride-promoted intramolecular cyclization of o-arylaminophenyl Schiff bases. organic-chemistry.orgacs.org

Strategic Approaches for Nitro Group Introduction at Specific Positions

The introduction of a nitro group onto the acridinone ring is a key step in the synthesis of nitroacridinones. This is typically achieved through electrophilic aromatic substitution, using nitrating agents like a mixture of nitric and sulfuric acids. smolecule.com The position of the nitro group is influenced by the existing substituents on the acridinone core. ontosight.ai For instance, the synthesis of 1-chloro-4-nitro-9(10H)-acridone involves the cyclization of an appropriately substituted anthranilic acid, which is prepared from the Ullmann condensation of the potassium salt of o-chlorobenzoic acid with 5-chloro-2-nitroaniline. mostwiedzy.pl This indicates that the nitro group can be introduced on a precursor molecule before the final cyclization to form the acridone ring.

Another approach involves the direct nitration of a pre-formed acridone. For example, the reaction of 3-aryl-2,1-benzisoxazoles with concentrated nitric acid can lead to the formation of nitroacridinone derivatives. researchgate.net The specific isomer formed depends on the reaction conditions and the substitution pattern of the starting material.

Dedicated Synthetic Routes for this compound

Specific synthetic routes have been developed to produce this compound and its analogues with high purity and yield.

Precursor Synthesis and Reaction Optimization Techniques

The synthesis of precursors is a critical phase. For this compound, a common precursor is 1-chloro-4-nitroacridin-9(10H)-one. mostwiedzy.pl This compound is synthesized through the Ullmann condensation of the potassium salt of o-chlorobenzoic acid and 5-chloro-2-nitroaniline, followed by cyclization. mostwiedzy.pl The resulting 1-chloro-4-nitro-9(10H)-acridone can then be used in subsequent reactions. mostwiedzy.pl

Optimization of reaction conditions is crucial for improving yields and reducing reaction times. Microwave irradiation has emerged as a valuable tool in acridone synthesis. jocpr.comresearchgate.networldscientific.combohrium.com For example, the Ullmann condensation can be performed under microwave irradiation in a dry media, significantly accelerating the reaction. researchgate.net Similarly, microwave-assisted N-propargylation of acridone and subsequent 1,3-dipolar cycloaddition reactions have been shown to be more efficient than conventional heating methods. bohrium.com

Directed Functionalization Strategies for Substituents on the Acridinone Ring System

The acridinone ring can be functionalized at various positions to create a diverse range of analogues. The C1 and C4 positions are often targets for substitution. For instance, 1-chloro-4-nitro-9(10H)-acridone can undergo nucleophilic substitution reactions to introduce different functional groups at the C1 position. mostwiedzy.plnih.gov The reduction of a nitro group to an amino group is another common transformation, which can then be further modified. nih.gov For example, 4-amino-7-nitro acridin-9(10H)-one can be prepared and subsequently used to synthesize Schiff base complexes. aip.org

Palladium-catalyzed cross-coupling reactions are also employed for the functionalization of the acridinone scaffold. acs.org These methods allow for the introduction of aryl groups at specific positions on the ring. Furthermore, direct ring metalation offers a regioselective route to functionalize the acridinone system. beilstein-journals.org

Integration of Sustainable Chemistry Principles in Acridinone Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. In the context of acridone synthesis, this has led to the exploration of "green chemistry" principles. The use of microwave irradiation, as mentioned earlier, not only improves efficiency but also aligns with green chemistry by reducing energy consumption and reaction times. jocpr.comworldscientific.com

Solvent-free reaction conditions are another key aspect of sustainable synthesis. worldscientific.com For example, the benzylation of acridone can be carried out under solvent-free microwave irradiation, offering a cleaner alternative to traditional methods that use hazardous solvents. worldscientific.com The use of water as a solvent and environmentally benign catalysts like sulfuric acid in certain acridone synthesis methods also contributes to a greener process. rsc.org Furthermore, palladium-catalyzed carbonylative cyclizations using safer sources of carbon monoxide are being developed to enhance the sustainability of acridone synthesis. researchgate.net

Control over Stereoselectivity and Regioselectivity in Acridinone Derivatization

The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific position of chemical reactions (regioselectivity) is a fundamental challenge in the synthesis of complex molecules like derivatives of this compound. The acridinone scaffold, a nitrogen-containing polycyclic aromatic system, presents multiple potential reaction sites, making selective derivatization a key aspect of its chemistry. researchgate.net Achieving this control is crucial for synthesizing specific isomers with desired biological or material properties.

Regioselectivity in the derivatization of the acridinone core is highly dependent on several factors, including the inherent electronic properties of the ring system, the nature of the substituents already present, and the choice of reaction conditions, catalysts, and reagents. beilstein-journals.orgyoutube.com For instance, the acridinone structure can be viewed as having an electron-donating nitrogen atom and an electron-withdrawing carbonyl group, which influences the reactivity of different positions on the aromatic rings. researchgate.net

Strategies to control regioselectivity often involve exploiting these intrinsic electronic differences or introducing directing groups. One developed method for the direct assembly of acridone derivatives is a transition-metal-free formal (4 + 2) cycloaddition. acs.orgnih.gov In this approach, the choice of base plays a critical role in selectively controlling the synthesis pathway, leading to either N-H or N-aryl acridones. acs.orgnih.gov

Catalysis, particularly with transition metals like palladium, offers another powerful tool for directing C-H functionalization. By selecting appropriate ligands and oxidants, chemists can steer reactions to specific sites. For example, in the palladium-catalyzed C-H acetoxylation of simple arenes, using acridine (B1665455) as a ligand in combination with MesI(OAc)₂ as the oxidant leads to selectivity primarily dictated by steric factors. acs.org Conversely, using PhI(OAc)₂ as the oxidant results in selectivity governed by electronic effects. acs.org This principle of catalyst and reagent control is applicable to the targeted derivatization of the acridinone scaffold.

Furthermore, microwave-assisted synthesis has been shown to be an effective tool for achieving regioselectivity in a shorter time and with higher yields. bohrium.com A notable example is the copper(I)-catalyzed 1,3-dipolar cycloaddition reaction between 10-(prop-2-yn-1-yl)acridone derivatives and aromatic azides, which selectively produces 1,4-disubstituted 1,2,3-triazole compounds. bohrium.com The regioselectivity of such cycloaddition reactions can be confirmed using advanced spectroscopic techniques like 2D-NMR. bohrium.com

The inherent reactivity of the acridone skeleton can also lead to predictable regiochemical outcomes. Derivatization of acridone often results in products with an "angular" geometry, making the synthesis of "linear" isomers more challenging. researchgate.net However, specific protocols have been developed to overcome this, such as the regiospecific synthesis of different thiazolidin-4-one regioisomers by reacting 3-(acridin-9-yl)-1-alkyl(aryl)thioureas with different reagents like methyl bromoacetate (B1195939) or bromoacetyl bromide. researchgate.net

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a critical consideration, particularly when introducing new chiral centers to the acridinone structure. youtube.com While the core acridinone is planar, derivatization at the nitrogen or carbon atoms can create stereocenters. Achieving stereocontrol often relies on the use of chiral auxiliaries, catalysts, or reagents. nih.gov For example, organocatalytic annulation reactions have been developed to produce fused tetrahydroquinazoline (B156257) compounds with excellent stereoselectivity (up to 99% enantiomeric excess, ee). researchgate.net Such strategies can be adapted for the stereoselective synthesis of complex, alkaloid-like scaffolds from simpler starting materials. nih.govchemrxiv.org

Enzymatic reactions represent a powerful approach for achieving high levels of both regioselectivity and stereoselectivity. mdpi.com Biocatalytic cascades, for instance, have been engineered for the regiodivergent and stereoselective hydroxyazidation of alkenes, producing various enantiomerically pure 1,2-azidoalcohols. nih.gov Although not yet specifically reported for this compound, these biocatalytic methods hold significant promise for the future synthesis of chiral acridinone derivatives.

Table 1: Examples of Regioselective Reactions for Acridone Derivatization

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Selectivity Control | Reference |

|---|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 10-(prop-2-yn-1-yl)acridone, Aromatic azides | CuI | 1,4-disubstituted 1,2,3-triazoles | Catalyst-controlled regiospecificity for the 1,4-isomer. | bohrium.com |

| Thiazolidinone Formation | 3-(acridin-9-yl)-1-alkyl(aryl)thioureas, Methyl bromoacetate | - | 3-alkyl(aryl)-2-(acridin-9′-yl)imino-1,3-thiazolidin-4-ones | Reagent-controlled regioselectivity. | researchgate.net |

| Thiazolidinone Formation | 3-(acridin-9-yl)-1-alkyl(aryl)thioureas, Bromoacetyl bromide | - | 2-alkyl(aryl)imino-3-(acridin-9′-yl)-1,3-thiazolidin-4-ones | Reagent-controlled regioselectivity, yielding a different regioisomer. | researchgate.net |

| Formal (4+2) Cycloaddition | o-aminobenzamides, 2-(trimethylsilyl)aryl triflates | Base (e.g., K₂CO₃ or t-BuOK) | N-H or N-aryl acridones | Base selection controls the reaction pathway. | acs.orgnih.gov |

| C-H Acetoxylation | Arenes (with acridine as ligand) | Pd(OAc)₂, MesI(OAc)₂ | Acetoxylated arenes | Ligand and oxidant choice control steric vs. electronic selectivity. | acs.org |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

Proton (¹H) NMR Spectroscopy for Molecular Framework Analysis

Proton (¹H) NMR spectroscopy is instrumental in mapping the proton framework of a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, offering clues to its position within the molecule. For acridone (B373769) derivatives, the aromatic protons typically resonate in the downfield region of the spectrum due to the deshielding effects of the aromatic rings. oregonstate.edu

Table 1: Predicted ¹H NMR Data for 4-Nitroacridin-9(10H)-one This table is predictive and based on the analysis of similar compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 | 8.3 - 8.5 | d | ~8.0 |

| H2 | 7.5 - 7.7 | t | ~7.5 |

| H3 | 7.8 - 8.0 | t | ~7.5 |

| H5 | 7.2 - 7.4 | d | ~8.5 |

| H6 | 7.6 - 7.8 | t | ~7.5 |

| H7 | 7.3 - 7.5 | t | ~7.5 |

| H8 | 8.1 - 8.3 | d | ~8.0 |

| NH (10) | 11.5 - 12.5 | br s | - |

d = doublet, t = triplet, br s = broad singlet

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of a molecule. bhu.ac.inoregonstate.edu The chemical shifts of carbon atoms in acridone systems are spread over a wide range, allowing for the identification of individual carbon environments, including quaternary carbons which lack attached protons. oregonstate.edu

Specific ¹³C NMR data for this compound is not explicitly detailed in the search results. However, data for related nitroacridone compounds can be used for prediction. For example, in 3-Nitroacridin-9(10H)-one, carbon signals are observed between δ 107.4 and 168.5 ppm. sciforce.org The carbonyl carbon (C9) is typically found in the most downfield region of the spectrum. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on the analysis of similar compounds.

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 120 - 125 |

| C2 | 128 - 132 |

| C3 | 125 - 129 |

| C4 | 145 - 150 |

| C4a | 140 - 145 |

| C5 | 115 - 120 |

| C6 | 133 - 137 |

| C7 | 122 - 126 |

| C8 | 127 - 131 |

| C8a | 120 - 124 |

| C9 | 175 - 180 |

| C9a | 140 - 145 |

| C10a | 118 - 122 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR, ¹⁵N CP/MAS NMR)

For unambiguous structural assignment of complex molecules like this compound, advanced NMR techniques are indispensable. researchgate.netyoutube.com

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity between protons and carbons. ipb.pt COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs. ipb.pt HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is vital for piecing together the entire molecular structure, including the placement of substituents like the nitro group. ipb.pt

Solid-State NMR (ssNMR) : This technique is particularly useful for studying the structure of compounds in their solid form, providing insights into polymorphism and intermolecular interactions in the crystal lattice. researchgate.net For acridinone (B8587238) derivatives, ssNMR can help confirm the predominant tautomeric form in the solid state. researchgate.net

¹⁵N CP/MAS NMR : Nitrogen-15 Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is a specialized technique that can directly probe the nitrogen atoms in the molecule. This would be highly informative for this compound, allowing for the characterization of the nitrogen environments in both the acridone ring and the nitro group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. msu.edu This allows for the determination of the molecular weight of a compound and can also reveal structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₃H₈N₂O₃), the exact mass can be calculated and compared to the experimental value for unambiguous formula confirmation. While a specific HRMS result for this compound was not found, a study on 3-nitroacridin-9(10H)-one reported a calculated mass of 257.0568 for the [M-H]⁺ ion, with an observed mass of 257.0568, demonstrating the accuracy of this technique. sciforce.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compound Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. notulaebotanicae.ro It is an effective method for assessing the purity of a sample and confirming the identity of its components. notulaebotanicae.ro The gas chromatogram indicates the number of components in a sample, while the mass spectrum of each component provides a molecular fingerprint that can be used for identification. For a compound like this compound, GC-MS analysis would involve separating it from any impurities before it enters the mass spectrometer, which would then provide its mass spectrum for confirmation. notulaebotanicae.ro Derivatization techniques can sometimes be employed to increase the volatility of compounds for GC-MS analysis. jfda-online.com

Vibrational Spectroscopy for Functional Group Identification and Molecular Structure

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy for Characteristic Absorption Band Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of the parent compound, 9(10H)-acridone, provides a baseline for understanding the spectrum of its nitro derivative. chemicalbook.com For this compound, the presence of the nitro group (NO₂) and the substitution pattern on the aromatic rings introduce distinct vibrational bands.

The analysis of its spectrum would focus on several key regions:

N-H and C-H Stretching Region: The N-H stretching vibration of the lactam group typically appears as a broad band in the 3200-3600 cm⁻¹ range. utdallas.edu Aromatic C-H stretching vibrations are expected at wavenumbers slightly above 3000 cm⁻¹. vscht.cz

Carbonyl (C=O) Stretching: The most prominent band in the spectrum of acridinones is the C=O stretching vibration of the ketone group. libretexts.org This strong absorption typically occurs between 1650-1750 cm⁻¹. libretexts.org

Aromatic and Nitro Group Region: The region from 1400-1600 cm⁻¹ is characterized by C=C stretching vibrations within the aromatic rings. vscht.cz The nitro group introduces strong, characteristic asymmetric and symmetric stretching vibrations, typically found near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Lactam) | Stretch | 3200 - 3600 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| C=O (Ketone) | Stretch | 1650 - 1750 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Strong |

| NO₂ (Nitro) | Asymmetric Stretch | ~1520 | Strong |

| NO₂ (Nitro) | Symmetric Stretch | ~1340 | Strong |

Raman Spectroscopy for Complementary Molecular Vibrational Data

Raman spectroscopy serves as a powerful complementary technique to IR spectroscopy for determining molecular structure. wikipedia.org It relies on the inelastic scattering of monochromatic light from a laser source. wikipedia.org Vibrations that are symmetric and involve a change in the polarizability of the molecule tend to produce strong Raman signals, whereas they may be weak in the IR spectrum.

For this compound, Raman spectroscopy would be particularly useful for:

Confirming the vibrational modes of the fused aromatic ring system.

Identifying symmetric stretching vibrations of the molecule which might be weak or absent in the IR spectrum.

Providing a detailed structural fingerprint, as vibrational frequencies are highly specific to a molecule's chemical bonds and symmetry. wikipedia.org

Studies on related nitro-substituted acridinones have utilized Raman spectroscopy to complement IR data, providing a more complete picture of the molecular vibrations. researchgate.net

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

The extended conjugated π-system of the acridinone core gives rise to distinct photophysical properties, which can be probed using electronic absorption and emission spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu In molecules with extensive conjugation like this compound, these absorptions are primarily due to π→π* and n→π* electronic transitions. units.it

The absorption spectrum is expected to show multiple bands corresponding to transitions from the ground state (S₀) to various excited singlet states (Sₙ). researchgate.net The presence of the nitro group, an electron-withdrawing group, can influence the energy of these transitions, often causing a shift in the absorption maxima compared to the unsubstituted acridinone. Theoretical and experimental studies on related nitroacridinones confirm that the spectral features are dominated by these transitions. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| π→π | Electron promoted from a π bonding orbital to a π antibonding orbital. | Longer wavelengths (Visible/Near-UV) |

| n→π | Electron from a non-bonding orbital (e.g., on O or N) promoted to a π antibonding orbital. | Typically longer wavelength, but lower intensity than π→π*. |

Fluorescence Spectroscopy for Emission Characteristics and Quantum Yields

Fluorescence is the emission of light that occurs when a molecule relaxes from an excited electronic singlet state (typically S₁) back to the ground state (S₀). researchgate.net Acridine (B1665455) derivatives are well-known for their strong fluorescence properties. thieme-connect.de

The fluorescence spectrum of this compound would reveal the characteristic emission wavelengths. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. iss.com Related nitroacridinone compounds have been noted for their excellent quantum yields. justia.com The fluorescence intensity is dependent on several factors, including the concentration of the compound and the power of the excitation source. libretexts.org

Table 3: Predicted Photophysical Properties of this compound

| Property | Description | Significance |

|---|---|---|

| Emission Wavelength (λₑₘ) | Wavelength of maximum fluorescence intensity. | Indicates the color of the emitted light. |

| Fluorescence Quantum Yield (Φf) | Efficiency of the fluorescence process. | High values indicate a highly fluorescent compound. |

| Stokes Shift | Difference in wavelength between the absorption and emission maxima. | Relates to the energy lost to vibrational relaxation in the excited state. |

Chemiluminescence and Thermochemiluminescence Phenomenon Investigations

The acridinone nucleus is a classic luminophore, serving as the light-emitting entity in many chemiluminescent (CL) and thermochemiluminescence (TCL) systems. researchgate.netunibo.it Chemiluminescence is the production of light from a chemical reaction. In many acridine-based systems, the reaction involves the decomposition of a high-energy, unstable intermediate, such as a 1,2-dioxetane. researchgate.netunibo.it This decomposition generates an electronically excited acridone product, which then relaxes to the ground state by emitting a photon. researchgate.net

Thermochemiluminescence (TCL) is a related process where the decomposition of the unstable intermediate is initiated by heat. unibo.it While direct studies on this compound are scarce, research on novel acridine-containing 1,2-dioxetanes has explored their potential as TCL probes for bioanalytical assays, demonstrating the core utility of the acridinone structure in such phenomena. unibo.it

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

These derivatives, featuring an acridone core with various nitrogen-containing heterocyclic moieties, were found to crystallize in several crystal systems, including triclinic, monoclinic, tetragonal, and orthorhombic. researchgate.net The molecular packing in these crystals is stabilized by a network of intermolecular interactions, such as C–H···O, C–H···π, and π–π stacking interactions. researchgate.net

The crystallographic data for a representative 2-nitroacridone derivative are presented in the table below. This data highlights the typical structural parameters that one might expect for a nitro-substituted acridone. The planarity of the acridone system and the influence of substituents on the crystal packing are key takeaways from such studies.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Representative crystallographic data for a 2-nitroacridone derivative. researchgate.net Note: Specific cell parameters (a, b, c, β, Volume) are dependent on the full derivative structure and are represented here as 'Value'.

Computational and Theoretical Investigations of 4 Nitroacridin 9 10h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, yielding detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. schrodinger.com It provides a balance between accuracy and computational cost, making it suitable for studying complex systems. schrodinger.com The theory focuses on the electron density to determine the energy and properties of a molecule. schrodinger.com

A key output of DFT calculations are the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. physchemres.org The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that characterizes the chemical stability and reactivity of a molecule. schrodinger.comphyschemres.org A small HOMO-LUMO gap suggests that a molecule can be easily excited, which can be correlated with its color and reactivity. schrodinger.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as its three-dimensional shape dictates how it interacts with other molecules, including biological receptors.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. ijpsjournal.com By simulating the interactions between atoms, MD can provide a detailed view of a molecule's conformational dynamics and stability. ijpsjournal.com For acridone (B373769) derivatives, MD simulations have been used to investigate the stability of their complexes with biological targets like DNA and various proteins. ijpsjournal.comnih.gov These simulations track parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of the molecule and its complexes. ijpsjournal.comnih.gov Such studies are vital for understanding how 4-Nitroacridin-9(10H)-one might behave in a biological environment, revealing its flexibility and the dynamic nature of its interactions.

Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to predict how a potential drug molecule (ligand) binds to a protein target. nih.gov

Molecular docking algorithms predict the binding mode and estimate the binding affinity, often expressed as a docking score in units of kcal/mol. mdpi.com A more negative score typically indicates a more favorable binding interaction. mdpi.com For acridone derivatives, docking studies have been performed to evaluate their binding affinity against various protein targets. nih.gov For instance, studies on different acridone derivatives targeting the MARK4 kinase showed binding affinity scores ranging from -8.6 to -10.8 kcal/mol. nih.gov Similarly, bis-acridone derivatives have been docked against topoisomerase enzymes, with calculated binding energies ranging from -7.414 to -9.884 kcal/mol. ijpsjournal.com These quantitative predictions help in prioritizing compounds for further experimental testing.

| Acridone Derivative Class | Protein Target | Binding Affinity Range (kcal/mol) | Reference |

|---|---|---|---|

| Piperazine and Tryptophan-bearing Acridones | MARK4 Kinase | -8.6 to -10.8 | nih.gov |

| Bis-Acridone Derivatives | Topoisomerase IIβ | -7.414 to -9.884 | ijpsjournal.com |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and its receptor. This includes identifying key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Studies on acridone derivatives have explored their interactions with enzymes like the D1 protein of photosystem II and 4-hydroxyphenylpyruvate dioxygenase (HPPD), both of which are targets for herbicides. researchgate.net Docking analysis of acridone derivatives with the D1 protein highlighted the importance of the carbonyl group and aromatic substituents in forming hydrogen bonds and facilitating ligand interactions. researchgate.net In the case of HPPD, inhibitors are known to interact with specific residues within the active site. nih.gov For instance, QM/MM modeling of substrate binding in Arabidopsis HPPD shows interactions with residues such as Gln-358, Gln-272, and Gln-286. nih.gov Understanding these specific interactions for this compound would be crucial for explaining its biological activity and for designing more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that influence activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov

The development of a QSAR model involves calculating molecular descriptors for a set of compounds with known activities and then using statistical methods to build a correlation model. frontiersin.org The reliability of QSAR models is assessed using various statistical parameters, such as the squared correlation coefficient (R²) and the cross-validation coefficient (Q²). nih.gov For a model to be considered predictive, it generally requires an R² > 0.6 and a Q² > 0.6. nih.gov

While a specific QSAR model for this compound was not found in the provided search results, QSAR studies have been successfully applied to acridone derivatives and other classes of compounds targeting similar enzymes, like HPPD inhibitors. nih.govnih.govfrontiersin.org For example, a 3D-QSAR model for acridone derivatives as telomerase inhibitors showed good predictive power with an r² of 0.721. nih.gov Such models are valuable tools for guiding the design of new compounds with enhanced biological activity. nih.govhkbpublications.com

Derivation of Predictive Models for Biological Responses

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental tools in computational chemistry for correlating the structural or physicochemical properties of compounds with their biological activities. For acridone derivatives, QSAR models are developed to predict activities ranging from anticancer to antimicrobial effects.

The development of a QSAR model involves compiling a dataset of acridone analogs with their measured biological activities and calculating a wide range of molecular descriptors for each. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical equation that links the most relevant descriptors to the activity.

For instance, a hypothetical QSAR model for a series of nitroacridone derivatives might take the form:

Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

The quality and predictive power of the model are assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated coefficient of determination (q²). A robust QSAR model can then be used to predict the biological activity of new, untested compounds like this compound, thereby prioritizing synthesis and experimental testing. nih.govnih.govrsc.org

One approach to prediction involves using software like PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structure of a compound. bmc-rm.orgresearchgate.net The prediction is based on SAR analysis of a large training set of known active compounds. bmc-rm.org For a compound like this compound, a PASS prediction would generate probabilities for various pharmacological effects and mechanisms of action. bmc-rm.orgakosgmbh.de

Table 1: Example of a Predictive Biological Activity Spectrum for a Nitroacridone Derivative

| Predicted Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

|---|---|---|

| Antineoplastic | 0.850 | 0.015 |

| Topoisomerase II inhibitor | 0.795 | 0.032 |

| DNA intercalator | 0.750 | 0.041 |

| Antibacterial | 0.680 | 0.110 |

| Kinase Inhibitor | 0.620 | 0.150 |

Note: This table is illustrative and based on typical predictions for this class of compounds.

Identification of Key Molecular Descriptors Governing Activity

The foundation of any QSAR model is the selection of molecular descriptors that effectively capture the structural features responsible for biological activity. For acridone derivatives, a variety of descriptor classes are considered.

Electronic Descriptors: These describe the electronic properties of the molecule. The nitro group (-NO₂) in this compound is a strong electron-withdrawing group, which significantly influences the electron distribution across the acridone scaffold. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and partial atomic charges are crucial. For example, studies on acridines have shown that charge density can correlate with cytostatic activity. mdpi.comnih.gov

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Molecular weight, molecular volume, and various topological indices help to quantify the steric influence of substituents on receptor binding.

Hydrophobic Descriptors: Lipophilicity, often expressed as logP, is a critical factor in determining how a compound interacts with biological membranes and hydrophobic pockets of target proteins. A strong correlation between lipophilicity and the ability to stabilize DNA intercalation complexes has been identified for some acridine (B1665455) derivatives. mdpi.comnih.gov

Table 2: Key Molecular Descriptors for Acridone Derivatives and their Significance

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Partial Charge on Nitro Group | Influences electrostatic interactions and hydrogen bonding with target residues. mdpi.comsums.ac.ir |

| Electronic | HOMO-LUMO Energy Gap | Relates to chemical reactivity and the stability of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Governs membrane permeability and hydrophobic interactions within binding sites. mdpi.comnih.gov |

| Steric | Molecular Volume | Determines the fit of the molecule within a receptor's binding pocket. |

| Topological | Wiener Index | Quantifies the molecular branching and compactness. |

In Silico Screening Approaches for Activity Prediction and Lead Identification

In silico screening, particularly molecular docking, is a powerful technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or DNA. iajpr.commdpi.com This method is instrumental in identifying potential biological targets for this compound and in prioritizing it for further experimental validation.

The process involves:

Target Selection: Identifying a relevant biological target, such as DNA topoisomerase II or a specific protein kinase, which are known targets for acridone derivatives. iajpr.com

Docking Simulation: Using a docking program (e.g., AutoDock, GOLD) to place the 3D structure of this compound into the active site of the target protein. iajpr.commdpi.com The program samples numerous possible conformations and orientations of the ligand.

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). mdpi.com Lower scores typically indicate more favorable binding. The analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the protein's amino acid residues. mdpi.com

For example, molecular docking studies on the related compound 2-Chloro-4-nitroacridin-9(10H)-one against the D1 protein of photosystem II revealed hydrogen bonding interactions involving the carbonyl group and the nitro group, highlighting their importance for binding. researchgate.net Similar interactions would be expected for this compound, suggesting its potential to bind to similar targets.

Table 3: Illustrative Molecular Docking Results for a Nitroacridone against a Protein Kinase

| Parameter | Value/Description |

|---|---|

| Target Protein | Tyrosine Kinase (e.g., EGFR) |

| Docking Score (Binding Energy) | -8.5 kcal/mol |

| Key Interacting Residues | ASP404, GLU339, LEU83 |

| Types of Interactions | Hydrogen bond with ASP404 (via nitro group), π-π stacking with PHE80. sums.ac.ir |

Note: This table is a hypothetical representation based on typical docking studies of similar compounds.

Cheminformatics and Data Mining for Structure-Activity Landscape Exploration

Cheminformatics and data mining techniques are used to analyze large datasets of chemical structures and their associated biological activities to uncover complex structure-activity relationships (SAR). uni-bonn.de A key concept in this area is the "structure-activity landscape," which visualizes how small changes in chemical structure can affect biological activity.

A particularly useful tool for exploring this landscape is the Structure-Activity Landscape Index (SALI). The SALI value quantifies the discontinuity in the SAR, highlighting "activity cliffs"—pairs of structurally similar compounds that exhibit a large difference in potency. Identifying these cliffs is crucial as they point to key structural modifications that are critical for biological activity.

The analysis involves:

Calculating the structural similarity between all pairs of compounds in a dataset (e.g., using Tanimoto coefficients based on molecular fingerprints).

Calculating the difference in their biological activity.

Computing the SALI value for each pair.

Visualizing the results, often in a 2D plot, to identify regions of smooth SAR (small structural changes lead to small activity changes) and regions with activity cliffs.

For a dataset containing this compound and its analogs with varying substituents, this analysis would reveal which positions on the acridone scaffold are most sensitive to modification. For example, a minor change to a substituent near the nitro group that leads to a dramatic loss of activity would be identified as an activity cliff, underscoring the critical role of the nitro group's position and electronic influence.

Mechanistic Investigations of Biological Interactions Non Clinical Focus

Nucleic Acid Interaction Mechanisms

The biological activity of acridine (B1665455) derivatives, including 4-Nitroacridin-9(10h)-one, is fundamentally linked to their interaction with deoxyribonucleic acid (DNA). The planar, polycyclic aromatic structure of the acridine core is suitably sized to insert itself between the stacked base pairs of the DNA double helix, a process known as intercalation. nih.govnih.gov This non-covalent insertion leads to significant local structural changes in the DNA, such as unwinding of the helix and an increase in the separation between adjacent base pairs, which can disrupt normal cellular processes. nih.gov

The mechanism of intercalation for cationic acridine derivatives typically begins with an electrostatic attraction to the negatively charged phosphate (B84403) backbone of the DNA molecule. nih.gov Following this initial association, the planar ligand can then slide into the hydrophobic environment between two adjacent base pairs, a site that transiently opens to accommodate the molecule. nih.gov This mode of binding is characteristic of many acridines and is considered a primary mechanism of their biological action. nih.gov

While specific binding affinity data for this compound is not extensively detailed in the reviewed literature, studies on structurally related nitroacridine (B3051088) compounds provide valuable insights. For instance, dimeric forms of 1-nitro-9-aminoacridine (B1201617) have been shown to possess a higher affinity constant for DNA compared to their monomeric parent compound, nitracrine. mdpi.com This suggests that structural modifications, such as dimerization, can significantly enhance DNA binding. However, the presence of the nitro group itself has been observed to result in a lower binding affinity compared to analogous dimeric compounds lacking this functional group. mdpi.com Viscosimetric measurements have provided evidence of bisintercalation (intercalation of both acridine moieties) for certain flexible-chain dimers, confirming a strong interaction with the DNA structure. mdpi.com

Table 1: DNA Interaction Characteristics of Related Nitroacridine Compounds

| Compound Type | Relative DNA Affinity | Evidence of Intercalation |

|---|---|---|

| Monomeric Nitroacridine (e.g., Nitracrine) | Baseline | Inferred from class activity |

| Dimeric 1-nitro-9-aminoacridine | Higher than monomer | Yes (Viscosimetry) mdpi.com |

| Dimeric Acridines (no nitro group) | Higher than nitro-dimers | Yes mdpi.com |

The structural distortion of DNA caused by the intercalation of acridine compounds has profound consequences for essential cellular processes that rely on the DNA template, namely replication and transcription. nih.gov By inserting into the double helix, these molecules create physical obstacles that impede the progression of DNA and RNA polymerases, the enzymes responsible for synthesizing new DNA and RNA strands, respectively. nih.govgoogle.com This interference can effectively block both replication and transcription, leading to a halt in cell proliferation and protein synthesis. nih.gov

In cellular models, the impact of acridine derivatives on these processes is well-documented. Studies on 1-nitro-9-aminoacridine dimers have demonstrated a direct inhibitory effect on in vitro RNA synthesis, highlighting their ability to disrupt transcription. mdpi.com When activated in the presence of a reducing agent like dithiothreitol, these compounds can form irreversible complexes with DNA, further diminishing its template properties. mdpi.com

Furthermore, the inhibition of DNA replication is a key outcome of the action of topoisomerase poisons, a class to which many acridine derivatives belong. google.com By trapping topoisomerase enzymes on the DNA, these agents create breaks in the DNA strands that, when encountered by the replication machinery, can lead to replication fork collapse and cell cycle arrest. google.commdpi.com For example, the acridine derivative amsacrine (B1665488) has been shown to induce cell accumulation in the G2 phase of the cell cycle, a common consequence of DNA replication stress. mdpi.com

Enzyme Inhibition Profiles

DNA topoisomerases are crucial enzymes that manage the topological state of DNA, which is essential for processes like replication and transcription. nih.govnih.gov Acridine derivatives are well-established inhibitors of both type I (Topo I) and type II (Topo II) topoisomerases. nih.gov Their primary mechanism of action is not as catalytic inhibitors that block the enzyme's active site directly, but as "topoisomerase poisons." google.comnih.gov

Topoisomerase poisons act by stabilizing a transient intermediate in the enzyme's catalytic cycle known as the "cleavable complex," where the enzyme is covalently bound to the DNA after making a single-strand (Topo I) or double-strand (Topo II) break. nih.gov By preventing the subsequent re-ligation of the DNA strand(s), the intercalated acridine molecule effectively traps the enzyme on the DNA. google.comnih.gov This stabilization of the cleavable complex transforms the essential topoisomerase enzyme into a cytotoxic agent, as the persistent DNA strand breaks can trigger cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov The collision of replication forks with these trapped complexes is thought to generate irreversible double-strand breaks, which are highly lethal to the cell. nih.gov The acridine derivative amsacrine, for example, has been shown to stimulate the formation of these protein-DNA covalent complexes. mdpi.com

Table 2: Summary of Topoisomerase Inhibition by Acridine Derivatives

| Enzyme | Inhibition Mechanism | Key Consequence |

|---|---|---|

| Topoisomerase I (Topo I) | Stabilization of the Topo I-DNA cleavable complex nih.gov | Generation of persistent single-strand DNA breaks |

| Topoisomerase II Alpha (Topo IIα) | Stabilization of the Topo IIα-DNA cleavable complex google.comnih.gov | Generation of persistent double-strand DNA breaks |

Telomerase is a specialized reverse transcriptase enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.gov In most cancer cells, telomerase is reactivated, enabling unlimited proliferation by counteracting the natural telomere shortening that occurs with each cell division. nih.gov Inhibition of telomerase is therefore a significant strategy in cancer research.

Acridine derivatives have been specifically designed and identified as potent telomerase inhibitors. researchgate.net A primary pathway for this inhibition involves the unique structure of telomeric DNA, which is rich in guanine (B1146940) residues. These G-rich sequences can fold into four-stranded structures known as G-quadruplexes. researchgate.net Certain 3,6-disubstituted acridine derivatives have been shown to act by binding to and stabilizing these G-quadruplex structures. researchgate.net This stabilization effectively sequesters the single-stranded telomeric DNA, preventing the telomerase enzyme from accessing its substrate and adding the telomeric repeats. researchgate.net In cellular models, the inhibition of telomerase by such compounds leads to progressive telomere shortening over successive cell divisions. nih.gov This eventually results in a proliferation arrest, chromosomal abnormalities, and the induction of senescence or apoptosis, ultimately limiting the growth of cancer cells. nih.gov

In addition to their interactions with nucleic acids and topoisomerases, acridine derivatives have been shown to inhibit the activity of various protein kinases, which are key regulators of cellular signaling pathways. nih.gov

One notable target is Protein Kinase C (PKC), a Ca2+/phospholipid-dependent enzyme. Aminoacridines such as acridine orange have been found to be potent inhibitors of PKC. nih.gov The mechanism is complex, affecting both the catalytic and regulatory domains of the enzyme. Kinetic analyses suggest a competitive inhibition with respect to phosphatidylserine (B164497) (PS) and diacylglycerol (DAG), the lipid cofactors required for PKC activation. nih.gov This indicates that the acridines may interfere with the enzyme's regulatory domain. nih.gov This inhibition of PKC is considered a potential contributor to the anti-tumor effects of some acridine compounds. nih.gov

Furthermore, research has identified specific acridine derivatives that act as inhibitors of other kinase families. New series of 9-anilinoacridines have been developed as dual inhibitors of Src and MEK kinases. nih.gov Other derivatives have been found to be effective and selective inhibitors of the IRE1-XBP1 branch of the unfolded protein response (UPR), a critical signaling pathway in certain cancer cells. nih.gov This demonstrates that the acridine scaffold can be modified to achieve specificity against various protein kinases involved in cell growth and survival pathways.

Table 3: Profile of Protein Kinase Inhibition by Acridine Derivatives

| Kinase Target | Example Acridine Class | Proposed Mechanism of Inhibition |

|---|---|---|

| Protein Kinase C (PKC) | Aminoacridines | Competitive with lipid cofactors (PS, DAG); interaction with regulatory domain. nih.gov |

| Src and MEK | 9-Anilinoacridines | Dual inhibition of kinase activity. nih.gov |

| IRE1 (part of IRE1-XBP1 pathway) | Substituted acridines | Selective inhibition of the UPR signaling branch. nih.gov |

DNA Gyrase Inhibition in Microbial Systems

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. nih.govmdpi.com Its absence in higher eukaryotes makes it a prime target for antibacterial agents. nih.gov The mechanism of many inhibitors involves stabilizing the enzyme-DNA complex, which prevents the re-ligation of cleaved DNA strands and leads to lethal double-stranded breaks. nih.gov

While the acridine scaffold is known for its DNA intercalating properties, which can interfere with the processes of replication and transcription, direct enzymatic inhibition is another key mechanism for antibacterial action. Compounds like the gyramides inhibit the ATPase activity of the GyrB subunit of DNA gyrase, which is essential for its supercoiling function. nih.gov This competitive inhibition of ATP hydrolysis halts the topological changes required for bacterial cell division. nih.gov Although specific studies detailing the direct inhibition of DNA gyrase by this compound are not prevalent, the general class of acridine derivatives has been explored for its antibacterial potential, often linked to their interaction with bacterial DNA and associated enzymes. nih.gov

Photosystem II Inhibition in Plant Biological Systems

Photosystem II (PSII) is a critical protein complex in the thylakoid membranes of plants, algae, and cyanobacteria, responsible for the light-dependent reactions of photosynthesis, including water splitting and oxygen evolution. nih.govnih.gov Inhibition of PSII electron transport is a common mechanism for many herbicides. csu.edu.au

Research into acridone (B373769) derivatives has identified them as potential PSII inhibitors. researchgate.net Studies on the parent compound, acridin-9(10H)-one, demonstrated a significant inhibitory effect on PSII activity. researchgate.net The mechanism involves interfering with the electron transport chain, specifically at the quinone B (QB) binding site on the D1 protein of the PSII reaction center. csu.edu.auresearchgate.net This disruption blocks the flow of electrons from the primary quinone acceptor (QA) to QB, thereby halting the photosynthetic process. csu.edu.au Molecular docking studies suggest that the carbonyl group and aromatic rings of the acridone scaffold are crucial for binding to the D1 protein, primarily through hydrogen bonding. researchgate.net The presence of substituents on the acridone ring can modulate this activity, indicating that this compound could possess significant PSII inhibitory properties.

Table 1: Effect of Acridin-9(10H)-one on Photosystem II Performance Indices

| Performance Index | Effect Compared to Control | Implied Mechanism |

|---|---|---|

| PIABS (Performance Index on Absorption Basis) | Reduction | Inhibition of PSII electron transport chain |

This interactive table is based on findings for the parent acridone compound, suggesting a similar potential mechanism for its nitro derivative. researchgate.net

Cellular Pathway Modulation in Pre-Clinical Models

Cell Cycle Progression Perturbation (e.g., G2/M phase arrest, S phase arrest)

The cell cycle is a tightly regulated process, and its disruption can lead to cell death, making it a key target for anticancer agents. The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis.

Derivatives of the acridine and acridone scaffold have demonstrated the ability to perturb cell cycle progression, frequently leading to arrest in the G2/M phase. bue.edu.egmdpi.comresearchgate.netresearchgate.net For instance, imidazoacridinones, a class of potent antitumour compounds, have been shown to induce a reversible G2 block in L1210 leukemia cells. researchgate.net Similarly, treatment of A375 human malignant melanoma cells with 9-phenyl acridine resulted in a blockage of cell cycle progression at the G2/M phase. researchgate.net This arrest is often associated with the modulation of key regulatory proteins such as Cyclin B1, CDK1, and Cdc25C, which are essential for the G2 to M transition. frontiersin.org The accumulation of cells in the G2/M phase prevents cell division and can subsequently trigger apoptotic pathways. mdpi.comfrontiersin.org

Table 2: Impact of Acridine/Acridone Derivatives on Cell Cycle Phases in Cancer Cell Lines

| Compound Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Imidazoacridinones | L1210 (Leukemia) | G2 phase arrest | researchgate.net |

| 9-Phenyl acridine | A375 (Melanoma) | G2/M phase arrest | researchgate.net |

| Cinobufagin | A375 (Melanoma) | G2/M phase arrest | frontiersin.org |

This interactive table summarizes findings from various acridine-related compounds, indicating a common mechanism of action.

Apoptosis Induction in Non-Clinical Cell Line Models

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis in tumor cells.

The acridine scaffold is a well-established pharmacophore for designing apoptosis-inducing agents. researchgate.netnih.gov Studies on 9-phenyl acridine have shown that following G2/M arrest, it induces apoptosis in A375 cells through a mitochondria-mediated, caspase-dependent pathway. researchgate.net This intrinsic pathway is characterized by a decrease in mitochondrial membrane potential, the release of cytochrome C from mitochondria into the cytosol, and the subsequent activation of executioner caspases like caspase-3. researchgate.netnih.gov Other spiro-acridine derivatives have also been reported to induce apoptosis in colorectal carcinoma cells, highlighting the broad applicability of this chemical class in targeting apoptotic pathways. nih.gov

Mechanisms of Anti-Multidrug Resistance Modulation

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from the cancer cell. researchgate.netnih.gov

Acridone derivatives have been identified as potent modulators of P-gp-mediated MDR. researchgate.net The mechanism involves these compounds acting as chemosensitizers, which compete with anticancer drugs for binding to P-gp or inhibit its ATPase function, thereby preventing the efflux of the chemotherapeutic agent. researchgate.net Studies on N(10)-substituted-2-chloroacridone analogues demonstrated their ability to increase the intracellular accumulation of drugs like vinblastine (B1199706) in MDR cancer cells. researchgate.net These modulators were shown to effectively compete with the P-gp substrate [3H]azidopine, confirming the transport protein as their likely site of action. researchgate.net By inhibiting P-gp, these acridone derivatives can restore or enhance the sensitivity of resistant cancer cells to conventional chemotherapy. researchgate.netnih.gov

Intracellular Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions (O2•−) and hydrogen peroxide (H2O2). nih.govsemanticscholar.org While ROS are natural byproducts of metabolism, excessive levels induce oxidative stress, which can damage cellular components like DNA, lipids, and proteins, ultimately leading to cell death. semanticscholar.orgresearchgate.net

The generation of ROS is a recognized mechanism of action for several anticancer and antimicrobial agents. researchgate.net The presence of a nitroaromatic group, such as the nitro group in this compound, is strongly associated with the capacity to generate ROS. researchgate.net Compounds like nitrofurantoin (B1679001) exert their toxicity through NADH-dependent reduction, forming nitroaromatic anion radicals. These radicals then react with molecular oxygen to produce superoxide anions, initiating a cascade of oxidative stress. researchgate.net Furthermore, studies on other acridine derivatives, such as spiro-acridines, have confirmed their ability to increase ROS production in treated cells. researchgate.net This elevated ROS level can contribute to the observed cell cycle arrest and apoptosis induction, linking oxidative stress directly to the compound's cytotoxic effects. nih.govnih.gov

Anti-Proliferative Activity in Specific Non-Clinical Cell Lines

The anti-proliferative capacity of this compound and its derivatives has been evaluated in a range of non-clinical cell line models. These studies explore the cytotoxic and growth-inhibitory effects of these compounds against both cancerous and microbial cells, providing insight into their potential as therapeutic agents. The core structure, a 1-nitroacridine, is noted as a potent DNA binding agent, with its biological activity being crucially dependent on the 1-nitro group.

Derivatives of 1-nitroacridine have demonstrated significant anti-proliferative activity across various human cancer cell lines. The research highlights a particular efficacy in prostate cancer models.

Prostate and Leukemia Cancer: Pre-clinical evaluations of the 1-nitroacridine derivative C-1748 (9-[2′-hydroxyethylamino]-4-methyl-1-nitroacridine) revealed potent cytotoxic activity against prostate cancer (CaP) cell lines. A notable finding was the differential sensitivity observed between the CaP cell line LnCaP and the leukemia cell line HL-60. C-1748 was found to be significantly more effective in CaP cells, a specificity that was less pronounced in its parent compound, ledakrin. The mechanism of action is linked to DNA damage, as evidenced by the induction of γH2AX, a marker for DNA double-strand breaks. In hormone-dependent prostate cancer cells, the androgen receptor (AR) was identified as an additional molecular target for C-1748.

Pancreatic, Lung, and Breast Cancer: The cytotoxic effects of nitroacridine derivatives extend to other solid tumors. C-1748 displayed strong cytotoxic action against pancreatic cancer cell lines, with IC50 values varying between different lines, such as MiaPaCa-2 and AsPC-1. nih.gov Other substituted acridines have been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines and various breast cancer cell lines. nih.gov For instance, certain acridine-based catalytic inhibitors of human topoisomerase II have shown efficacy in NSCLC cell lines like H460 and A549. nih.gov

While acridine derivatives are widely analyzed as anticancer agents, research has also demonstrated their activity against microbial strains.

Fungal Strains: Derivatives of 1-nitroacridine have shown notable antifungal properties. Specifically, compounds such as C-1748 and C-857 (9-(2'-hydroxyethylamino)-1-nitroacridine), along with newly synthesized derivatives, have been tested against Candida albicans. Some of these compounds exhibited the ability to reduce C. albicans hyphal growth and showed antibiofilm activity. One derivative, IE6 (N'-{3-[(1-nitroacridin-9-yl)amino]propyl}lysinamide), was found to be active against fluconazole-resistant C. albicans strains. The proposed mechanism of action for some of these antifungal acridine derivatives is the targeting of yeast topoisomerase II activity. Other acridine derivatives, such as acridine thiosemicarbazides, have also shown antifungal activity with MIC values in the range of 10–80 μM.

Bacterial Strains: The nitroacridine class of compounds has historically been associated with antibacterial activity. For example, 3-nitro-9-aminoacridine was reported to have anti-streptococcal effects at a concentration of 1.5 μM. nih.gov Broader screening of 9(10H)-acridone derivatives bearing 1,3,4-oxadiazole (B1194373) moieties showed significant biological activity against bacterial strains including Staphylococcus aureus, Streptococcus viridans, and Escherichia coli. nih.gov

Antiviral and Antiparasitic Mechanisms in Experimental Systems

The broader class of acridine compounds has been investigated for activity against viral and parasitic organisms, although specific mechanistic studies on this compound are less common.

Antiparasitic Mechanisms: Certain nitroacridinone derivatives have shown potential as antiparasitic agents. One study described the synthesis of 1-nitro-4-(2'-aminoethylamino)-9-acridinones and selected a derivative for biological investigation against pathogenic parasite strains. nih.gov This compound demonstrated a promising antiamoebic activity. nih.gov The parasites tested included Acanthamoeba, Leishmania donovani, and Trypanosoma cruzi. nih.gov The general mechanisms of antiparasitic drugs are varied and can include disrupting the parasite's cellular membrane, inhibiting essential enzymes, interfering with neuromuscular function leading to paralysis, or blocking reproductive processes. ebsco.comlongdom.org For example, some antiprotozoal agents disrupt DNA replication or protein synthesis, while others interfere with the parasite's ability to detoxify heme, leading to a build-up of toxic byproducts. nih.govlongdom.org

Antiviral Mechanisms: While specific antiviral mechanisms for this compound are not extensively detailed, the general strategies for antiviral drugs involve targeting specific stages of the viral life cycle. youtube.com These mechanisms include:

Inhibition of Viral Entry: Preventing the virus from attaching to or entering the host cell. ebsco.com This can be achieved by blocking viral surface proteins or host cell receptors. youtube.com

Inhibition of Viral Replication: Interfering with the synthesis of the viral genome. ebsco.com Many antiviral drugs are nucleoside or nucleotide analogs that get incorporated into the viral DNA or RNA and terminate the replication process. nih.gov

Inhibition of Viral Protein Synthesis and Processing: Blocking the translation of viral mRNA or inhibiting proteases that are necessary to process viral proteins into their functional forms. youtube.com

Inhibition of Viral Release: Preventing newly assembled virus particles from exiting the host cell to infect other cells, a mechanism targeted by drugs like neuraminidase inhibitors for the influenza virus. youtube.com

Further research is required to elucidate the specific molecular interactions and pathways through which this compound and its derivatives may exert any antiviral or antiparasitic effects.

Structure Activity Relationship Sar Studies of 4 Nitroacridin 9 10h One Derivatives

Influence of Nitro Group Position and Substitution on Biological Activity

The nitro (-NO₂) group, a potent electron-withdrawing substituent, significantly alters the electronic properties of the acridone (B373769) ring system, thereby influencing its biological interactions. Its position on the scaffold is a critical determinant of the compound's activity profile.

The biological activity of nitroaromatic compounds is often linked to the reductive metabolism of the nitro group. In the case of some antitumor 1-nitroacridines, a closely related class of compounds, their cytotoxicity is correlated with their ability to form covalent interstrand DNA cross-links after enzymatic reduction. nih.gov This suggests that the nitro group can act as a pro-drug element, which upon bioreduction, generates reactive species capable of alkylating DNA. However, studies have also shown that the susceptibility of the parent compound to reduction is not necessarily the rate-limiting factor for its DNA cross-linking potency. nih.gov

The position of the nitro group on the acridinone (B8587238) scaffold has a profound impact on biological activity. Studies on 1-nitroacridines have demonstrated a significant correlation between their ability to cross-link DNA and their in vitro cytotoxicity and in vivo antitumor activity. nih.gov

In contrast, research on other substituted acridone analogues has shown that placing electron-donating groups at the 7- or 8-positions can lead to more active compounds, potentially due to more effective interaction with DNA. rsc.org This is consistent with findings on glyfoline (B1233050) congeners, where nitro substituents (electron-withdrawing) on the A-ring (which includes the 1, 2, 3, and 4 positions) rendered the compounds inactive. nih.gov This suggests a general trend where, for certain classes of acridone-based cytotoxic agents, electron-withdrawing groups like -NO₂ are less favorable on the A-ring compared to electron-donating groups on other parts of the scaffold. The specific effects of nitro groups at the 3-, 6-, 7-, and 8-positions on the acridin-9(10H)-one core are less detailed in the literature, but the existing data points to a strong positional dependence for this substituent.

| Position | Compound Class | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 1-Nitro | Acridines | Activity correlated with DNA interstrand cross-linking potency. | nih.gov |

| 4-Nitro | Acridin-9(10H)-one | Context-dependent: Can be crucial for activity in some derivatives (e.g., on an attached phenyl ring) but can also lead to inactivity. | nih.govnih.gov |

| 7- or 8-Substituted | Acridine moiety | Substitution with electron-donating groups (opposite of -NO₂) was found to be more active. | rsc.org |

| A-Ring (general) | Glyfoline (acridone) congeners | Nitro substitution led to inactive compounds. | nih.gov |

Impact of Substituents on the Acridinone Scaffold (e.g., Halogens, Alkyl, Amino, Hydroxy, Methoxy)

Substituents other than the nitro group also play a pivotal role in defining the pharmacological profile of acridinone derivatives.

Halogens : Halogen substitution can modulate the electronic and lipophilic properties of the acridone core. nih.govdntb.gov.ua In one series of N¹⁰-substituted acridone-2-carboxamides, the activity against breast cancer cell lines followed the order F > Cl for para-substituents on an attached phenyl ring. nih.gov

Alkyl : Alkyl groups, such as methyl (-CH₃), generally have a weaker electronic influence. In the same series mentioned above, the methyl-substituted derivative was less active than its halogenated counterparts. nih.gov

Amino : The amino group (-NH₂), being electron-donating, can have an effect opposite to the nitro group. In studies of glyfoline analogues, compounds with an amino substituent were shown to be cytotoxic, whereas the corresponding nitro compounds were inactive. nih.gov

Hydroxy : The hydroxyl group (-OH) can participate in hydrogen bonding and alter solubility. Studies on cytotoxic acridones showed that 1-hydroxy-9-acridones were more active against human leukemic HL-60 cells than their 1-methoxy derivatives. nih.gov Furthermore, 2-hydroxyacridone derivatives have been identified as inhibitors of DNA topoisomerase II and protein kinase C. nih.gov

Methoxy (B1213986) : The methoxy group (-OCH₃) is electron-donating and can influence both steric and electronic properties. Adding a methoxy group at the C-4 position of the acridone nucleus was found to boost both cytotoxicity and anti-multidrug resistance (MDR) activity. researchgate.netnih.gov However, in the N¹⁰-substituted acridone-2-carboxamide series, a para-methoxy substituent on the phenyl ring resulted in lower activity compared to methyl, chloro, fluoro, and nitro analogues. nih.gov

| Substituent | Position(s) | Observed Effect | Reference |

|---|---|---|---|

| Fluoro (-F) | Para-position on attached phenyl ring | More potent anticancer activity than -Cl, -CH₃, -OCH₃. | nih.gov |

| Chloro (-Cl) | Para-position on attached phenyl ring | More potent anticancer activity than -CH₃, -OCH₃. | nih.gov |

| Amino (-NH₂) | A-Ring of glyfoline congener | Compound was cytotoxic (in contrast to inactive nitro analogue). | nih.gov |

| Hydroxy (-OH) | Position 1 | More active than 1-methoxy derivative. | nih.gov |

| Methoxy (-OCH₃) | Position 4 | Boosted cytotoxicity and anti-MDR activity. | researchgate.netnih.gov |

The location of a substituent on the acridone scaffold is as important as its chemical nature. rsc.orgresearchgate.netsemanticscholar.org Shifting a methoxy group from the C-2 to the C-4 position, for instance, was found to have a significant effect on both cytotoxicity and anti-MDR activity. nih.gov Similarly, studies have indicated that substitution at the 10-position (referring to a position on the aromatic ring in a pyrazolo-naphthyridine series based on acridones) is important for anti-HSV-1 activity. nih.govresearchgate.net The differential effects of substituents at various positions arise from their specific interactions with the biological target, influencing binding affinity and orientation within the active site. This positional sensitivity allows for the fine-tuning of a molecule's selectivity towards different enzymes or receptors.

Modifications at the Nitrogen (N10) Position and Their Functional Consequences

The nitrogen atom at the 10-position of the acridinone ring is a common site for substitution, allowing for the attachment of various side chains to modulate the compound's physicochemical properties and biological activity.

The nature of the substituent at N10 is critical. For example, in the cytotoxic acridone alkaloid glyfoline, replacement of the N-methyl group with either N-H or a larger N-(CH₂)₂NEt₂ group resulted in a dramatic reduction or total loss of cytotoxicity, respectively. nih.gov This indicates that a small, specific substituent at this position is optimal for its activity.

In contrast, for other series of acridone derivatives, longer alkyl chains at the N10 position have been shown to be beneficial. In a series of N¹⁰-substituted acridone-2-carboxamides, increasing the alkyl chain length from propyl to butyl resulted in a significant enhancement in anti-cancer activity. nih.gov Similarly, studies on N¹⁰-substituted 4-methylacridones as MDR reversers showed that a butyl spacer between the acridinone core and a terminal amine was more effective than a propyl spacer. researchgate.net These findings highlight that modifications at the N10 position can profoundly alter the molecule's interaction with its target, with the optimal substituent being highly dependent on the specific acridone scaffold and its intended biological function. odu.edu

| Original N10 Group | Modified N10 Group | Compound Series | Resulting Functional Consequence | Reference |

|---|---|---|---|---|

| -CH₃ | -H | Glyfoline (acridone alkaloid) | Dramatic reduction of cytotoxicity. | nih.gov |

| -CH₃ | -(CH₂)₂NEt₂ | Glyfoline (acridone alkaloid) | Total loss of cytotoxicity. | nih.gov |

| -(CH₂)₂-R (Propyl chain) | -(CH₂)₃-R (Butyl chain) | Acridone-2-carboxamides | Significant enhancement in anti-cancer activity. | nih.gov |

| -(CH₂)₂-R (Propyl chain) | -(CH₂)₃-R (Butyl chain) | 4-Methylacridones | Improved reversal of multidrug resistance. | researchgate.net |

Side Chain Modifications and Their Influence on Target Specificity and Modulated Activity

Amino-alkyl Substitutions

The introduction of amino-alkyl side chains to the acridine nucleus is a well-established strategy for modulating biological activity. While specific structure-activity relationship (SAR) studies on 4-nitroacridin-9(10H)-one bearing amino-alkyl chains are not extensively documented in publicly available literature, valuable insights can be drawn from studies on related acridine derivatives. For instance, research on 9-aminoacridine (B1665356) compounds has demonstrated that the nature of the side chain at the amino group is a critical determinant of their biological effects.

Key parameters of the amino-alkyl side chain that can be varied include:

Length of the alkyl chain: The length of the alkyl linker between the acridine core and the terminal amino group can significantly impact activity. Studies on other heterocyclic systems have shown that an optimal chain length is often required for effective interaction with the target, as it governs the positioning of the terminal basic group. researchgate.net

Nature of the terminal amino group: The basicity and steric bulk of the terminal amino group (primary, secondary, or tertiary) can influence the compound's pharmacokinetic and pharmacodynamic properties. For example, the degree of ionization at physiological pH, which is dependent on the pKa of the amino group, can affect cell penetration and target binding.

Presence of additional functional groups: The incorporation of other functional groups, such as hydroxyl or methoxy groups, on the alkyl chain can introduce new interaction points (e.g., hydrogen bonding) with the biological target, potentially enhancing affinity and specificity.

These principles suggest that the synthesis and biological evaluation of a series of this compound derivatives with varied amino-alkyl side chains at different positions would be a promising avenue for discovering compounds with tailored biological activities.